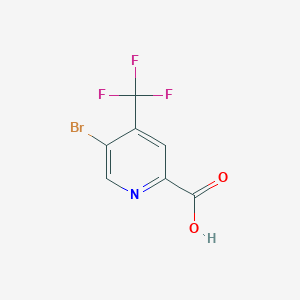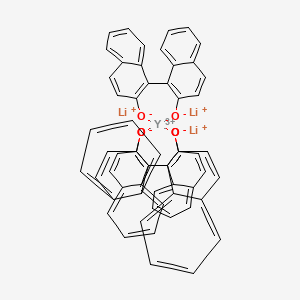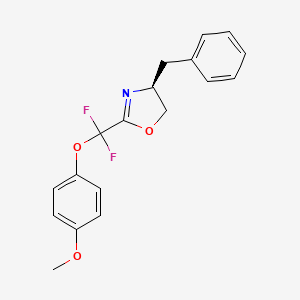
(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyl group, a difluoro(4-methoxyphenoxy)methyl moiety, and a dihydrooxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate aromatic compound.
Introduction of the Difluoro(4-methoxyphenoxy)methyl Moiety: This step involves the reaction of 4-methoxyphenol with a difluoromethylating agent, such as difluoromethyl bromide, under basic conditions.
Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product with an appropriate amine and a dehydrating agent, such as phosphorus oxychloride, to form the dihydrooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles such as amines or thiols can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atoms.
科学的研究の応用
(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and the dihydrooxazole ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-2-(difluoro(4-hydroxyphenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a hydroxy group instead of a methoxy group.
(S)-4-Benzyl-2-(difluoro(4-chlorophenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a chloro group instead of a methoxy group.
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(S)-4-Benzyl-2-(difluoro(4-methoxyphenoxy)methyl)-4,5-dihydrooxazole is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
(4S)-4-benzyl-2-[difluoro-(4-methoxyphenoxy)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H17F2NO3/c1-22-15-7-9-16(10-8-15)24-18(19,20)17-21-14(12-23-17)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/t14-/m0/s1 |
InChIキー |
VQLCAWOYCKTCQR-AWEZNQCLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)OC(C2=N[C@H](CO2)CC3=CC=CC=C3)(F)F |
正規SMILES |
COC1=CC=C(C=C1)OC(C2=NC(CO2)CC3=CC=CC=C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
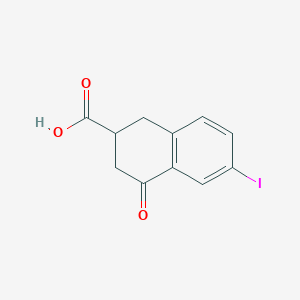
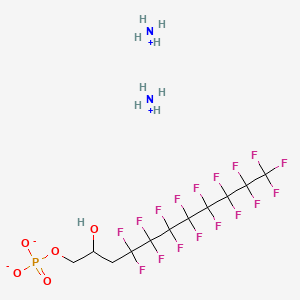
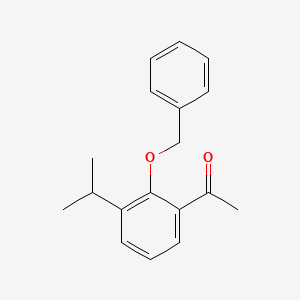

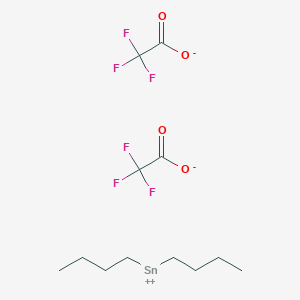
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
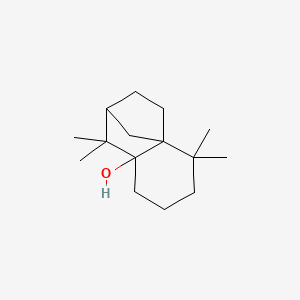
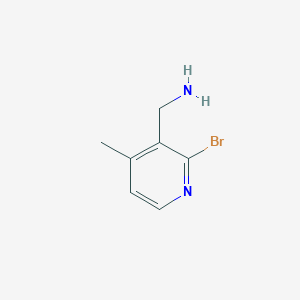
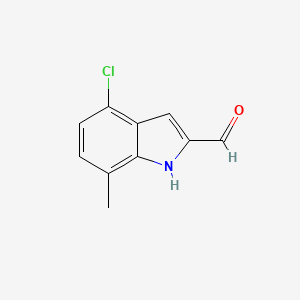
![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
